

Application Notes: Benzamide, N-benzoyl-N-(phenylmethyl)- as a Potential Chemical Probe

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Compound of Interest

Benzamide, N-benzoyl-N(phenylmethyl)
Cat. No.:

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Extensive literature searches have not identified a specific, well-characterized protein target for the compound **Benzamide**, **N-benzoyl-N-(phenylmethyl)-**. This document, therefore, provides application notes and protocols based on the known biological activities of structurally related N-benzylbenzamide derivatives. The information herein is intended to serve as a guide for researchers to investigate the potential biological activities of **Benzamide**, **N-benzoyl-N-(phenylmethyl)-**. The proposed targets and pathways are hypothetical and require experimental validation.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)- is a tertiary amide with a unique structural profile. While its direct biological activity has not been extensively reported, the broader class of N-benzylbenzamide derivatives has shown promise in targeting key proteins involved in cellular processes.[1] Notably, derivatives of N-benzylbenzamide have been identified as inhibitors of tubulin polymerization and as inhibitors of the NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA), an important enzyme in Mycobacterium tuberculosis.[2] These findings suggest that Benzamide, N-benzoyl-N-(phenylmethyl)- may serve as a chemical probe to investigate processes regulated by these or similar proteins.

Potential Target Classes and Applications



Based on the activities of structurally related compounds, two potential areas of investigation for **Benzamide**, **N-benzoyl-N-(phenylmethyl)-** are proposed:

- Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been shown to
 interfere with microtubule dynamics by inhibiting tubulin polymerization. This activity is crucial
 for cell division, motility, and intracellular transport. As such, Benzamide, N-benzoyl-N(phenylmethyl)- could be explored as a potential anti-cancer agent.
- InhA Inhibition: A novel class of N-benzyl-4-((heteroaryl)methyl)benzamides has been identified as direct inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[2] This makes Benzamide, N-benzoyl-N-(phenylmethyl)- a candidate for investigation as a potential anti-tubercular agent.

Quantitative Data Summary

As no specific data for **Benzamide**, **N-benzoyl-N-(phenylmethyl)-** is available, the following tables provide a template for how to structure and present experimental data once it is generated.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound	Concentration (µM)	% Inhibition of Tubulin Polymerization	IC50 (µM)
Benzamide, N- benzoyl-N- (phenylmethyl)-	e.g., 1	e.g., 25%	e.g., 10
e.g., 10	e.g., 55%	_	
e.g., 50	e.g., 85%		
Paclitaxel (Positive Control)	10	>95%	<1
DMSO (Vehicle Control)	-	0%	-



Table 2: InhA Enzymatic Inhibition Assay

Compound	Concentration (μM)	% Inhibition of InhA Activity	IC50 (μM)
Benzamide, N- benzoyl-N- (phenylmethyl)-	e.g., 1	e.g., 15%	e.g., 25
e.g., 10	e.g., 45%		
e.g., 50	e.g., 70%		
Triclosan (Positive Control)	1	>90%	<0.5
DMSO (Vehicle Control)	-	0%	-

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Protocol 1: Tubulin Polymerization Assay

Objective: To determine the effect of **Benzamide**, **N-benzoyl-N-(phenylmethyl)-** on the polymerization of tubulin in vitro.

Materials:

- Tubulin (porcine brain, >99% pure)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
- GTP (100 mM stock)
- Benzamide, N-benzoyl-N-(phenylmethyl)- (stock solution in DMSO)
- Paclitaxel (positive control)



- DMSO (vehicle control)
- 96-well microplate, clear bottom
- Temperature-controlled microplate reader

Procedure:

- Prepare a 2X working solution of tubulin (e.g., 2 mg/mL) in G-PEM buffer. Keep on ice.
- Prepare serial dilutions of Benzamide, N-benzoyl-N-(phenylmethyl)-, paclitaxel, and DMSO in G-PEM buffer at 2X the final desired concentration.
- In a pre-chilled 96-well plate, add 50 μL of the 2X compound dilutions.
- To initiate the reaction, add 50 μL of the 2X tubulin solution containing 2 mM GTP to each well.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for 60 minutes.
- Calculate the rate of polymerization and the percentage of inhibition compared to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: InhA Enzymatic Assay

Objective: To determine the inhibitory effect of **Benzamide**, **N-benzoyl-N-(phenylmethyl)-** on the enzymatic activity of InhA.

Materials:

- Recombinant InhA enzyme
- NADH



- 2-trans-dodecenoyl-CoA (DD-CoA)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
- Benzamide, N-benzoyl-N-(phenylmethyl)- (stock solution in DMSO)
- Triclosan (positive control)
- DMSO (vehicle control)
- 96-well UV-transparent microplate
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Prepare serial dilutions of Benzamide, N-benzoyl-N-(phenylmethyl)-, triclosan, and DMSO in the assay buffer.
- In a 96-well plate, add the diluted compounds.
- Add InhA enzyme to each well and incubate for 15 minutes at room temperature.
- · Add NADH to each well.
- To initiate the reaction, add the substrate DD-CoA to each well.
- Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm for 30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
- Calculate the initial reaction velocity for each well.
- Determine the percentage of inhibition relative to the DMSO control.
- Calculate the IC50 value from the dose-response curve.

Visualizations







Caption: Potential mechanism of tubulin polymerization inhibition.

Caption: Potential mechanism of InhA inhibition in M. tuberculosis.

Caption: Proposed workflow for evaluating the probe's activity.

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References

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